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Compound of Interest

Compound Name: BVT948

Cat. No.: B1668148 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of BVT948, a potent

protein tyrosine phosphatase (PTP) inhibitor, in cell invasion and migration assays. The

provided protocols and data are intended to guide researchers in designing and executing

experiments to evaluate the anti-metastatic potential of BVT948.

Introduction

BVT948 is a non-competitive and irreversible inhibitor of several protein tyrosine phosphatases

(PTPs), including PTP1B, TCPTP, SHP-2, LAR, and YopH.[1] Beyond its effects on PTPs,

BVT948 has also been shown to inhibit cytochrome P450 isoforms and the lysine

methyltransferase SETD8.[2] Notably, research has demonstrated that BVT948 can

significantly diminish cancer cell invasion, suggesting its potential as a therapeutic agent in

oncology. These notes will focus on its application in studying and inhibiting cell invasion and

migration, particularly in the context of breast cancer.

Data Presentation
The following table summarizes the quantitative data available on the inhibitory effect of

BVT948 on cell invasion.
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Note: While a dose-dependent inhibition of TPA-induced MMP-9 up-regulation by BVT948 has

been reported, specific quantitative data from a dose-response curve for cell invasion is not

currently available in the public domain.

Mechanism of Action: Inhibition of Cell Invasion
BVT948 exerts its anti-invasive effects by modulating a key signaling pathway involved in

cancer cell metastasis. In breast cancer cells, the phorbol ester TPA is known to induce cell

invasion by upregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme

that degrades the extracellular matrix, facilitating cell movement.

BVT948 intervenes in this process by inhibiting the activation of the transcription factor NF-κB.

By preventing NF-κB activation, BVT948 effectively suppresses the TPA-induced upregulation

of MMP-9 expression. This reduction in MMP-9 leads to a decreased ability of the cancer cells

to degrade the surrounding matrix, thereby diminishing their invasive potential.

BVT948 inhibits cell invasion by blocking the PTP/NF-κB/MMP-9 pathway.

Experimental Protocols
The following are detailed protocols for performing cell invasion and migration assays to assess

the efficacy of BVT948.

Protocol 1: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
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Materials:

BVT948 (stock solution in DMSO)

MCF-7 breast cancer cells

DMEM with 10% FBS and 1% antibiotics

TPA (12-O-Tetradecanoylphorbol-13-acetate)

Matrigel Basement Membrane Matrix

24-well Transwell inserts (8 µm pore size)

Serum-free DMEM

Phosphate-Buffered Saline (PBS)

Methanol (for fixation)

Crystal Violet stain (0.5% in 25% methanol)

Cotton swabs

Procedure:

Coating of Transwell Inserts:

Thaw Matrigel at 4°C overnight.

Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

Incubate at 37°C for 4-6 hours to allow the gel to solidify.

Cell Preparation and Seeding:

Culture MCF-7 cells in DMEM with 10% FBS until they reach 80-90% confluency.
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Serum-starve the cells for 24 hours in serum-free DMEM.

Trypsinize the cells, centrifuge, and resuspend in serum-free DMEM at a concentration of

5 x 10^5 cells/mL.

Assay Setup:

In the lower chamber of the 24-well plate, add 600 µL of DMEM with 10% FBS and TPA

(e.g., 20 nM).

To the appropriate wells, add the desired concentrations of BVT948. Include a vehicle

control (DMSO).

Carefully aspirate the rehydration solution from the upper chamber of the Matrigel-coated

inserts.

Add 200 µL of the cell suspension to the upper chamber of each insert.

Incubation:

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

Fixation and Staining:

After incubation, carefully remove the medium from the upper chamber.

Using a cotton swab, gently remove the non-invading cells from the upper surface of the

membrane.

Fix the invading cells on the lower surface of the membrane by immersing the inserts in

methanol for 10 minutes.

Allow the inserts to air dry.

Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.

Gently wash the inserts with PBS to remove excess stain.

Quantification:
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Using a microscope, count the number of stained, invaded cells on the lower surface of

the membrane in several random fields of view.

Calculate the average number of invaded cells per field for each condition.

The percentage of invasion inhibition can be calculated relative to the TPA-treated control.

Coat Transwell insert
with Matrigel

Seed serum-starved cells
in upper chamber

Add chemoattractant (TPA)
and BVT948 to lower chamber

Incubate for 24 hours

Remove non-invading cells
from upper membrane
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invading cells

Count invaded cells
and quantify results

Click to download full resolution via product page

Workflow for the Transwell Invasion Assay with BVT948.
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Protocol 2: Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.

Materials:

BVT948 (stock solution in DMSO)

MCF-7 breast cancer cells (or other adherent cell line)

DMEM with 10% FBS and 1% antibiotics

6-well plates

200 µL pipette tips

PBS

Microscope with a camera

Procedure:

Cell Seeding:

Seed cells into 6-well plates at a density that will form a confluent monolayer within 24

hours.

Creating the Wound:

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch"

or wound in the center of the cell monolayer.

Gently wash the wells with PBS to remove detached cells.

Treatment:

Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium.
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Add the desired concentrations of BVT948 to the appropriate wells. Include a vehicle

control (DMSO).

Image Acquisition:

Immediately after adding the treatment, acquire images of the wound at designated

locations using a microscope at low magnification (e.g., 4x or 10x). Mark the locations to

ensure the same fields are imaged over time. This is the 0-hour time point.

Return the plate to the incubator.

Time-Lapse Imaging:

Acquire images of the same wound locations at regular intervals (e.g., every 6, 12, and 24

hours) until the wound in the control well is nearly closed.

Data Analysis:

Measure the area of the wound at each time point for all conditions using image analysis

software (e.g., ImageJ).

Calculate the rate of wound closure (cell migration) for each condition.

The percentage of migration inhibition can be determined by comparing the wound closure

in BVT948-treated wells to the control.
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Workflow for the Wound Healing (Scratch) Assay with BVT948.

Conclusion
BVT948 has demonstrated clear potential as an inhibitor of cancer cell invasion. The provided

protocols offer a framework for researchers to further investigate its efficacy and mechanism of

action in various cancer models. Future studies should aim to establish a comprehensive dose-

response relationship for BVT948 in both cell invasion and migration assays and explore its
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effects on a wider range of cancer cell lines. Such data will be crucial for the continued

development of BVT948 as a potential anti-metastatic therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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